molecular formula C9H9ClF3NO2 B13439464 L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride

L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride

Cat. No.: B13439464
M. Wt: 255.62 g/mol
InChI Key: QCVCLPJIZUMSBO-FJXQXJEOSA-N
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Description

L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride is a fluorinated amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of 3,4,5-trifluorophenylacetonitrile as a starting material, which undergoes a series of reactions including hydrolysis and amination to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve high-pressure reactions with ammonia water in the presence of catalysts such as cuprous salt or copper oxide. This method ensures high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride can undergo various chemical reactions including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various fluorinated derivatives and intermediates that can be further utilized in organic synthesis .

Scientific Research Applications

L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of various biological pathways .

Properties

Molecular Formula

C9H9ClF3NO2

Molecular Weight

255.62 g/mol

IUPAC Name

(2S)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H8F3NO2.ClH/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15;/h1-2,7H,3,13H2,(H,14,15);1H/t7-;/m0./s1

InChI Key

QCVCLPJIZUMSBO-FJXQXJEOSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)F)F)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N.Cl

Origin of Product

United States

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